5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one
Overview
Description
5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one is a chemical compound with the molecular formula C9H8ClNO2. It is a derivative of benzoxazolinone, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 3rd position of the benzoxazolinone ring.
Mechanism of Action
Target of Action
It is a derivative of benzoxazolinone, which is known for its diverse biological activities.
Mode of Action
It’s worth noting that chlorzoxazone, a similar compound, is known to act primarily at the level of the spinal cord and subcortical areas of the brain where it inhibits multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasm .
Biochemical Pathways
A related compound, 1-[2-((5-methyl/chloro)-2-benzoxazolinone-3-yl)acetyl]-3,5-diaryl-4,5-dihydro-1h-pyrazole derivatives, has been found to inhibit human monoamine oxidase (mao) selectively .
Pharmacokinetics
Chlorzoxazone, a similar compound, is known to be rapidly metabolized and excreted in the urine, primarily in a conjugated form as the glucuronide .
Result of Action
Chlorzoxazone, a similar compound, is known to reduce skeletal muscle spasm with relief of pain and increased mobility of the involved muscles .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Benzoxazolinone, 5-chloro-3-methyl- are not fully understood. It has been found to have antibacterial properties against different bacterial microorganisms
Cellular Effects
The cellular effects of 2-Benzoxazolinone, 5-chloro-3-methyl- are also not fully known. It has been found to have wide antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis
Molecular Mechanism
The molecular mechanism of action of 2-Benzoxazolinone, 5-chloro-3-methyl- is not fully understood. It is known to inhibit human monoamine oxidase (MAO) selectively
Temporal Effects in Laboratory Settings
The temporal effects of 2-Benzoxazolinone, 5-chloro-3-methyl- in laboratory settings are not fully known. It is known to have wide antibacterial activity against various bacterial strains
Dosage Effects in Animal Models
The dosage effects of 2-Benzoxazolinone, 5-chloro-3-methyl- in animal models are not fully known. It is known to have selective human MAO inhibitory activities
Metabolic Pathways
The metabolic pathways that 2-Benzoxazolinone, 5-chloro-3-methyl- is involved in are not fully known. It is known to inhibit human MAO selectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one typically involves the reaction of o-aminophenol with phosgene or urea in the presence of a solvent such as chlorobenzene. The reaction is carried out under nitrogen protection at temperatures ranging from 50°C to 132°C for about 6 hours. After the reaction, the product is crystallized and filtered to obtain the final compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted benzoxazolinone derivatives.
Oxidation Products: Oxides and other oxidized derivatives.
Reduction Products: Amines and other reduced compounds.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising antibacterial and antifungal activities. .
Biology: The compound’s biological activities make it a valuable tool for studying enzyme inhibition and microbial resistance mechanisms.
Materials Science: The unique chemical properties of 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one make it suitable for the development of new materials with specific functionalities.
Comparison with Similar Compounds
5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one can be compared with other benzoxazolinone derivatives to highlight its uniqueness:
Similar Compounds: this compound shares structural similarities with compounds such as 2-Benzoxazolinone, 5-chloro- and 2-Benzoxazolinone, 3-methyl-.
Uniqueness: The presence of both chlorine and methyl groups in this compound enhances its biological activity and specificity compared to other derivatives
Properties
IUPAC Name |
5-chloro-3-methyl-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORWOQGVKPXSCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206621 | |
Record name | 2-Benzoxazolinone, 5-chloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5790-90-9 | |
Record name | 2-Benzoxazolinone, 5-chloro-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005790909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-3-methyl-2-benzoxazolinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzoxazolinone, 5-chloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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